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Compound of Interest

Compound Name: ANG1005

Cat. No.: B10858675 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a centralized resource for interpreting and troubleshooting variable results in

ANG1005 efficacy studies.

Frequently Asked Questions (FAQs)
Q1: What is ANG1005 and what is its proposed mechanism of action?

A1: ANG1005 is a novel drug conjugate consisting of three molecules of the chemotherapy

agent paclitaxel covalently linked to the peptide vector Angiopep-2.[1][2] This design is

intended to facilitate the crossing of the blood-brain barrier (BBB).[1][2] The Angiopep-2 peptide

targets the low-density lipoprotein receptor-related protein 1 (LRP1), which is highly expressed

on the endothelial cells of the BBB and is also upregulated on various tumor cells, including

malignant glioma.[3][4] This receptor-mediated transcytosis allows ANG1005 to penetrate the

brain and tumor cells.[4] Once inside the tumor cells, it is believed that esterases cleave the

paclitaxel from the Angiopep-2 backbone, allowing the paclitaxel to exert its anti-tumor effect by

stabilizing microtubules.[1][5]

Q2: What is the rationale for conjugating paclitaxel to Angiopep-2?

A2: Paclitaxel is a potent anti-cancer agent used to treat various cancers, including breast and

lung cancer.[2] However, its effectiveness against brain tumors is limited by the BBB, which is

equipped with efflux pumps like P-glycoprotein (P-gp) that actively remove paclitaxel from the

brain.[2][6] By conjugating paclitaxel to Angiopep-2, ANG1005 is designed to bypass this P-gp
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efflux and achieve higher concentrations in the brain compared to unconjugated paclitaxel.[2][6]

Preclinical studies have shown that the brain uptake of ANG1005 is significantly greater than

that of paclitaxel.[5]

Q3: Has ANG1005 shown efficacy in clinical trials?

A3: ANG1005 has demonstrated activity in several clinical trials, particularly in patients with

brain metastases. In a Phase II study involving patients with breast cancer and recurrent brain

metastases, ANG1005 treatment resulted in an intracranial objective response rate (iORR) of

15% as assessed by investigators and 8% by an independent radiology facility.[7] Patient

benefit, defined as stable disease or better, was observed in 77% of evaluable patients

intracranially.[7] In a Phase I study with recurrent malignant glioma patients, disease control

was achieved in 56% of patients receiving doses of 300 mg/m² or higher.[3] However, in a

Phase II study in patients with recurrent high-grade glioma (NCT01967810), the primary

efficacy endpoints of objective response rate and progression-free survival were not met.[8][9]

Troubleshooting Guide for Variable Results
Issue 1: Discrepancy in Objective Response Rates (ORR) Between Different Assessment

Methods.

Possible Cause: Differences in the interpretation of imaging results between local

investigators and a centralized, independent radiology facility (IRF). In a Phase II study for

breast cancer with brain metastases, the iORR was 15% by investigator assessment but 8%

by IRF review.[7]

Troubleshooting/Considerations:

Standardized Response Criteria: Ensure strict adherence to standardized response

criteria, such as CNS RECIST 1.1, for all assessments.[7]

Blinded Independent Central Review (BICR): Incorporate a BICR into the study design to

minimize bias in radiological interpretation.

Imaging Modality Limitations: Be aware of the limitations of traditional imaging modalities

in assessing treatment response in the brain.[5] Consider incorporating advanced imaging
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techniques, such as 18F-FLT-PET, which has shown a moderately strong association with

MRI findings for ANG1005.[5]

Issue 2: Higher Than Expected Variability in Patient Response Within the Same Trial.

Possible Cause 1: Heterogeneity of the Patient Population. Clinical trials often enroll heavily

pretreated patients who have received multiple prior therapies.[3][7] For instance, in one

study, 52% of patients with recurrent malignant glioma had received three or more prior

therapies.[3] In another, 94% of patients with breast cancer brain metastases had prior

taxane treatment.[7] This can lead to a more treatment-resistant disease and greater

variability in response.

Troubleshooting/Considerations:

Stratification: Stratify patients at enrollment based on key prognostic factors such as the

number and type of prior therapies, and baseline performance status.

Subgroup Analysis: Plan for and conduct subgroup analyses to identify patient populations

that may derive the most benefit from ANG1005.

Possible Cause 2: Variable LRP1 Expression. ANG1005 relies on the LRP1 receptor for

entry into the brain and tumor cells.[4] The expression of LRP1 can be variable across

different tumor types and even within the same tumor grade.[10] Studies have shown

considerable variability in LRP1 mRNA expression in glioma cell lines and that its expression

can differ between glioblastoma and lower-grade astrocytomas.[10] While LRP1 is often

upregulated in high-grade gliomas, the level of expression may influence the uptake of

ANG1005 and, consequently, its efficacy.[10]

Troubleshooting/Considerations:

Biomarker Analysis: Whenever feasible, collect tumor tissue to analyze LRP1 expression

levels and correlate them with treatment outcomes.

Preclinical Modeling: In preclinical studies, use xenograft models with well-characterized

LRP1 expression to investigate the correlation between receptor levels and ANG1005
efficacy.
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Issue 3: Modest Efficacy Observed in a Recurrent High-Grade Glioma Phase II Trial.

Possible Cause: The patient population in the NCT01967810 study was heavily pretreated

and had recurrent disease, which is inherently difficult to treat.[8][11] The study included

patients with glioblastoma who were refractory to bevacizumab, a particularly challenging

patient group.[8]

Troubleshooting/Considerations:

Earlier Lines of Therapy: Consider designing studies that evaluate ANG1005 in earlier

lines of treatment for high-grade glioma, before extensive resistance mechanisms

develop.

Combination Therapies: Investigate the potential of combining ANG1005 with other

therapeutic agents that have different mechanisms of action.

Data Presentation
Table 1: Summary of ANG1005 Clinical Trial Efficacy Results
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Study Phase
Patient
Population

Dosage
Key Efficacy
Endpoints &
Results

Citation(s)

Phase II

Breast Cancer

with Recurrent

Brain Metastases

(n=72)

600 mg/m² IV

every 3 weeks

Intracranial ORR

(iORR): 15%

(investigator),

8% (IRF)Patient

Benefit (Stable

Disease or

better): 77%

(intracranial)

[7]

Phase I

Recurrent

Malignant

Glioma (n=63)

30-700 mg/m² IV

every 21 days

Disease Control

(≥ Stable

Disease): 56% of

patients dosed ≥

300 mg/m²

[3]

Phase II

(NCT01967810)

Recurrent High-

Grade Glioma

(n=73)

600 mg/m² IV

every 21 days

Primary efficacy

endpoints (ORR

and PFS) were

not met.Median

PFS: 1.4 months

[8][9]

Phase I

Advanced Solid

Tumors with

Brain Metastases

(n=56)

30-700 mg/m² IV

every 3 weeks

Overall Partial

Response (PR):

18.5% (5/27) at

doses ≥420

mg/m²

[12]

Table 2: Summary of ANG1005 Preclinical Efficacy in Xenograft Models
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Xenograft Model Treatment Key Findings Citation(s)

Intracerebral U87 MG

glioblastoma
ANG1005 (50 mg/kg)

Significant increase in

survival compared to

control.

[6]

Intracerebral NCI-

H460 lung carcinoma

ANG1005 (20 and 50

mg/kg)

Dose-dependent

improvement in

survival compared to

control.

[2]

Intracerebral human

tumor models
ANG1005

More potent inhibition

of intracerebral human

tumor xenografts than

paclitaxel.

[5]

Experimental Protocols
Protocol: Phase II Study of ANG1005 in Breast Cancer with Recurrent Brain Metastases

Study Design: A multicenter, open-label, single-cohort Phase II study.[7]

Patient Population: Adult female patients (n=72) with histologically confirmed breast cancer

and unequivocal radiological evidence of recurrent brain metastases after CNS-targeted

therapy. Patients were required to have at least one measurable brain lesion according to

CNS RECIST criteria.[7]

Dosage and Administration: ANG1005 was administered intravenously at a dose of 600

mg/m² on Day 1 of each 21-day cycle.[7]

Response Assessment: Intracranial tumor response was evaluated based on CNS RECIST

1.1 criteria by both the local investigator and an independent radiology facility. Extracranial

response was assessed using RECIST 1.1.[7]

Protocol: Preclinical In Vivo Efficacy Study in an Intracerebral Tumor Model

Animal Model: Nude mice.
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Tumor Cell Implantation: U87 MG glioblastoma cells were implanted by stereotaxy into the

brains of the mice.[6]

Treatment: Three days after implantation, animals were treated by intraperitoneal injection

with either a vehicle control or ANG1005 (50 mg/kg). Treatments were administered twice a

week.[6]

Efficacy Endpoint: The primary endpoint was survival. Mice were monitored daily for clinical

symptoms and weight loss and were euthanized upon reaching terminal clinical endpoints.[6]
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Caption: ANG1005 Mechanism of Action Pathway.
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Caption: Typical Clinical Trial Workflow for ANG1005.
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Caption: Factors Contributing to Variable ANG1005 Efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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